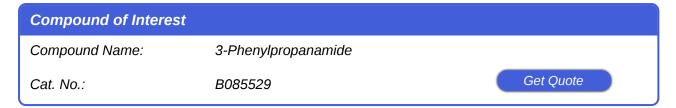


Spectroscopic Profile of 3-Phenylpropanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-phenylpropanamide** (C₉H₁₁NO), a versatile chemical scaffold. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula of **3-phenylpropanamide** is C₉H₁₁NO, with a monoisotopic mass of 149.084 Da.[1] The key spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **3-phenylpropanamide**. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR in a standard deuterated solvent like CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for **3-Phenylpropanamide** (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.35 - 7.20	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 5.5 - 6.5	Broad Singlet	2H	Amide protons (-NH ₂)
~ 2.95	Triplet	2H	Methylene protons adjacent to the phenyl group (-CH2-Ph)
~ 2.45	Triplet	2H	Methylene protons adjacent to the carbonyl group (-CH ₂ - CO)

Table 2: ¹³C NMR Spectroscopic Data for **3-Phenylpropanamide** (Predicted)

Chemical Shift (δ) ppm	Assignment	
~ 175	Carbonyl carbon (C=O)	
~ 141	Quaternary aromatic carbon (C-ipso)	
~ 128.5	Aromatic methine carbons (C-ortho, C-meta)	
~ 126	Aromatic methine carbon (C-para)	
~ 38	Methylene carbon adjacent to the carbonyl group (-CH ₂ -CO)	
~ 32	Methylene carbon adjacent to the phenyl group (-CH2-Ph)	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-phenylpropanamide**. The spectrum is characterized by the presence of amide and aromatic functionalities.

Table 3: FTIR Spectroscopic Data for 3-Phenylpropanamide



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~ 3350, ~ 3180	Strong, Broad	N-H Stretch	Primary Amide
~ 3030	Medium	Aromatic C-H Stretch	Aromatic Ring
~ 2950, ~ 2870	Medium	Aliphatic C-H Stretch	Methylene Groups
~ 1660	Strong	C=O Stretch (Amide I band)	Primary Amide
~ 1600	Medium	N-H Bend (Amide II band)	Primary Amide
~ 1600, ~ 1495, ~ 1450	Medium-Weak	C=C Stretch in-ring	Aromatic Ring
~ 750, ~ 700	Strong	C-H Out-of-plane Bend	Monosubstituted Benzene

Mass Spectrometry (MS)

Mass spectrometry of **3-phenylpropanamide** provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data for 3-Phenylpropanamide

m/z	Relative Intensity	Proposed Fragment
149	Moderate	[M] ⁺ (Molecular Ion)
105	High	[C7H5O] ⁺ (Benzoyl cation)
91	Very High	[C ₇ H ₇]+ (Tropylium cation)
77	Low	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols



The following protocols outline the general procedures for acquiring the spectroscopic data for **3-phenylpropanamide**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-phenylpropanamide** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning and matching the probe for the desired nuclei (¹H and ¹³C), and shimming the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program.
 Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground 3phenylpropanamide (1-2 mg) with approximately 100-200 mg of dry potassium bromide
 (KBr) powder. Grind the mixture to a fine, uniform powder. Press the powder into a
 transparent pellet using a hydraulic press.
- Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.



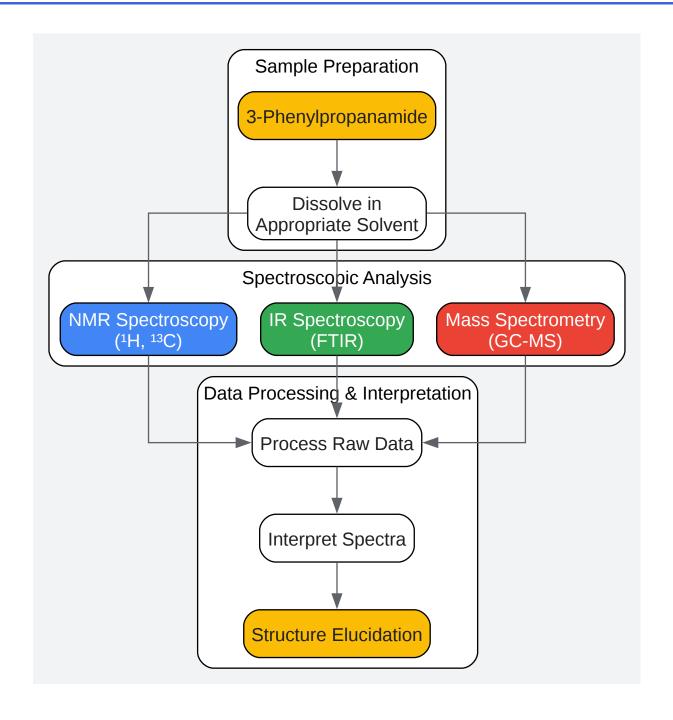
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of 3-phenylpropanamide in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. The GC is equipped with a suitable capillary column (e.g., a nonpolar column).
- Data Acquisition: The sample is injected into the GC, where it is vaporized and carried through the column by an inert gas. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is typically used to generate charged fragments. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the experimental workflow and structural relationships for the spectroscopic analysis of **3-phenylpropanamide**.





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General workflow for the spectroscopic characterization of **3-phenylpropanamide**. Structure of **3-phenylpropanamide** with corresponding ¹H NMR assignments.



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Proposed mass spectrometry fragmentation pathway for **3-phenylpropanamide**.

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References

- 1. 3-Phenylpropanamide | C9H11NO | CID 7625 PubChem [pubchem.ncbi.nlm.nih.gov]
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